N-(4-bromophenyl)-4-ethylbenzamide

Regioisomer discrimination Chromatographic method development Medicinal chemistry SAR

N-(4-Bromophenyl)-4-ethylbenzamide (CAS 300670-74-0) is a para-substituted benzamide with molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol. The compound features a 4-bromophenyl group on the amide nitrogen and a para-ethyl substituent on the benzoyl aromatic ring.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
Cat. No. B11702419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-ethylbenzamide
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)
InChIKeyAIQFMLWABGCAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-4-ethylbenzamide: Chemical Identity, Core Structure, and Procurement-Class Positioning


N-(4-Bromophenyl)-4-ethylbenzamide (CAS 300670-74-0) is a para-substituted benzamide with molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol . The compound features a 4-bromophenyl group on the amide nitrogen and a para-ethyl substituent on the benzoyl aromatic ring. It is catalogued in the NIST Chemistry WebBook under the IUPAC name Benzamide, N-(4-bromophenyl)-4-ethyl- and has a validated InChIKey of AIQFMLWABGCAHE-UHFFFAOYSA-N . A GC-MS spectrum is available in the Wiley Registry of Mass Spectral Data (12th Edition) with exact mass 303.025877 g/mol, confirming its presence in authoritative spectral libraries .

Why N-(4-Bromophenyl)-4-ethylbenzamide Cannot Be Replaced by Its Closest Isomeric or Halogen Analogs Without Method Re-validation


The target compound belongs to a dense isomer space of C15H14BrNO benzamides. The regioisomer 4-bromo-N-(4-ethylphenyl)benzamide (CAS 313251-10-4) swaps the bromine and ethyl substituents between the benzoyl and aniline rings, yielding a different polar surface area (PSA) and LogP that alter chromatographic behavior and target-binding geometry . Similarly, substituting bromine with chlorine produces N-(4-chlorophenyl)-4-ethylbenzamide (MW 259.73 g/mol), which has distinct reactivity in cross-coupling and different mass spectral fragmentation patterns. Truncation to the methyl analog N-(4-bromophenyl)-4-methylbenzamide (CAS 158525-82-7, MW 290.16 g/mol) shortens the alkyl chain, reducing lipophilicity and steric bulk. These structural differences mean that any analytical method, synthetic protocol, or biological assay developed for one of these compounds cannot be assumed to transfer to the target compound without quantitative re-validation.

N-(4-Bromophenyl)-4-ethylbenzamide: Head-to-Head Differentiation Evidence for Procurement Decisions


Regioisomeric Identity: Differentiating N-(4-Bromophenyl)-4-ethylbenzamide from 4-Bromo-N-(4-ethylphenyl)benzamide by Computed Physicochemical Descriptors

The target compound (CAS 300670-74-0) and its regioisomer 4-bromo-N-(4-ethylphenyl)benzamide (CAS 313251-10-4) share the identical molecular formula (C15H14BrNO) and molecular weight (304.18 g/mol) but differ in the ring placement of the bromine and ethyl substituents. The regioisomer has a calculated PSA of 32.59 Ų and LogP of 4.64780 . While experimentally determined PSA and LogP for the target compound are not yet available in curated public databases, the structural inversion places the polarizable bromine on the benzoyl ring in the regioisomer versus the aniline ring in the target compound, which predicts a measurable LogP difference. This differential lipophilicity directly impacts reverse-phase chromatographic retention and membrane permeability in biological assays. Researchers must verify identity by retention index (RI 2509 for the target compound on 5% phenyl methyl siloxane ) rather than molecular weight alone, as the two isomers are isobaric.

Regioisomer discrimination Chromatographic method development Medicinal chemistry SAR

Bromine versus Chlorine: Differential Reactivity in Palladium-Catalyzed Cross-Coupling for Downstream Diversification

The target compound carries a para-bromine on the aniline ring, enabling participation in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The closest chloro analog, N-(4-chlorophenyl)-4-ethylbenzamide (MW 259.73 g/mol), also supports cross-coupling but with significantly lower oxidative addition rates. C-Br bond dissociation energy (~84 kcal/mol for Ph-Br) is substantially lower than C-Cl (~96 kcal/mol for Ph-Cl), making the bromo compound the kinetically preferred substrate for Pd(0) insertion under mild conditions . This translates to higher yields at lower temperatures for the bromo compound, a critical consideration when the benzamide core contains thermally sensitive functionality.

Suzuki-Miyaura coupling Cross-coupling reactivity Synthetic intermediate selection

Retention Index as Orthogonal Identity Verification: GC-MS Discrimination of N-(4-Bromophenyl)-4-ethylbenzamide from Co-eluting Isomers

The target compound has an experimentally determined retention index (RI) of 2509 on a non-polar capillary column (5% phenyl methyl siloxane, 30 m, temperature program 50 °C → 120 °C at 5 °C/min; 120 °C → 290 °C at 12 °C/min) . This RI value, coupled with the molecular ion at m/z 304.18 and the characteristic Br isotope pattern (1:1 M:M+2), provides a three-dimensional identity verification (RI + MW + isotope pattern) that neither molecular weight alone nor mass spectrum alone can offer.

GC-MS identity confirmation Retention index Analytical quality control

Para-Ethyl versus Para-Methyl Substitution: Steric and Lipophilic Modulation for Structure-Activity Relationship Studies

The para-ethyl group on the benzoyl ring of the target compound (MW 304.18) contributes an additional methylene unit compared to the para-methyl analog N-(4-bromophenyl)-4-methylbenzamide (MW 290.16, CAS 158525-82-7) . According to the Hansch π system, each methylene unit increases logP by approximately 0.5 units, translating to a computed LogP difference of ~0.5 between the two compounds. This incremental lipophilicity modulates membrane permeability, plasma protein binding, and target residence time in biological contexts.

SAR exploration Alkyl chain engineering Lipophilicity modulation

N-(4-Bromophenyl)-4-ethylbenzamide: Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Suzuki-Miyaura Diversification of Kinase Inhibitor Scaffolds at Ambient Temperature

The para-bromine substituent on the aniline ring enables Pd(0)-catalyzed cross-coupling under mild thermal conditions (room temperature to 60 °C), leveraging the lower C-Br bond dissociation energy relative to chloro analogs . This makes N-(4-bromophenyl)-4-ethylbenzamide a preferred precursor for constructing biaryl kinase inhibitor libraries where the benzamide core must remain intact without thermal decomposition. The para-ethyl group maintains a specific steric and lipophilic contour that can be preserved through the coupling step, enabling systematic SAR exploration of the distal aryl ring.

Chromatographic Method Development and Isomer-Specific Reference Standard

The validated retention index of 2509 on 5% phenyl methyl siloxane columns establishes this compound as a reference standard for GC-MS method development targeting substituted benzamides. Its isobaric regioisomer (4-bromo-N-(4-ethylphenyl)benzamide, CAS 313251-10-4) co-elutes or partially overlaps with many benzamide derivatives, making an authentic, retention-index-verified sample essential for calibrating separation methods and confirming peak assignments in complex reaction mixtures.

Structure-Activity Relationship Studies Requiring Defined Incremental Lipophilicity (Ethyl vs. Methyl)

In medicinal chemistry campaigns where logP must be fine-tuned within a narrow window, the para-ethyl substitution provides a reproducible ~0.5 logP increment over the para-methyl analog N-(4-bromophenyl)-4-methylbenzamide . This compound occupies a critical slot in alkyl scan series (H → Me → Et → iPr) and cannot be replaced by the methyl variant without losing the intended lipophilicity vector, which directly impacts membrane permeability and off-target binding profiles.

Mass Spectral Library Building and Forensic Analytical Chemistry

With its GC-MS spectrum registered in the Wiley Registry of Mass Spectral Data (exact mass 303.025877 g/mol) and a distinctive 1:1 Br isotope pattern at m/z 304/306 , this compound serves as a high-confidence entry for expanding forensic and environmental mass spectral libraries targeting halogenated benzamides. The combination of NIST-standard retention index and Wiley-registered mass spectrum provides dual-anchor identification, reducing false-positive rates in unknown-sample screening workflows.

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